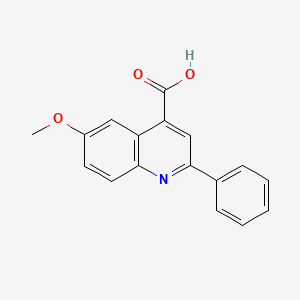

6-Methoxy-2-phenylquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-methoxy-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-12-7-8-15-13(9-12)14(17(19)20)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQMKQXMOAQMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285182 | |

| Record name | 6-METHOXYCINCHOPHEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32795-58-7 | |

| Record name | NSC40829 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-METHOXYCINCHOPHEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methoxy-2-phenylquinoline-4-carboxylic acid CAS number

An In-Depth Technical Guide to 6-Methoxy-2-phenylquinoline-4-carboxylic Acid

This guide provides a comprehensive technical overview of 6-Methoxy-2-phenylquinoline-4-carboxylic acid (CAS No. 32795-58-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and organic synthesis. We will delve into its fundamental properties, synthesis, biological significance, and practical applications, offering field-proven insights and detailed protocols to empower your research endeavors.

Introduction: The Quinoline Core in Modern Chemistry

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities and synthetic versatility.[1][2] 6-Methoxy-2-phenylquinoline-4-carboxylic acid belongs to this important class, featuring a quinoline core functionalized with three key substituents: a methoxy group at the 6-position, a phenyl group at the 2-position, and a carboxylic acid at the 4-position.[1]

The electronic nature of these groups profoundly influences the molecule's properties. The methoxy group acts as an electron-donating group, increasing the electron density of the quinoline ring system.[1] The phenyl substituent contributes to the molecule's aromaticity and potential for π-stacking interactions, while the carboxylic acid group provides a reactive handle for derivatization into esters and amides and serves as a key interaction point in many biological targets.[1] These structural features make it a valuable scaffold and building block in the synthesis of more complex, biologically active molecules.[1][2]

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is foundational to its application in any experimental setting. The key identifiers and computed properties for 6-Methoxy-2-phenylquinoline-4-carboxylic acid are summarized below.

| Identifier / Property | Value | Source |

| CAS Number | 32795-58-7 | [1][3] |

| IUPAC Name | 6-methoxy-2-phenylquinoline-4-carboxylic acid | [3] |

| Molecular Formula | C₁₇H₁₃NO₃ | [1][3] |

| Molecular Weight | 279.29 g/mol | [1][3] |

| Synonyms | 6-Methoxycinchophen, NSC 40829 | [3] |

| Topological Polar Surface Area | 59.4 Ų | [3] |

| XLogP3-AA (Lipophilicity) | 3.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| GHS Hazard Statements | H302: Harmful if swallowed | [1] |

Synthesis Methodology: The Doebner Reaction

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is classically achieved through condensation reactions such as the Doebner reaction or the Pfitzinger reaction.[4][5] The Doebner reaction provides a straightforward and reliable method, involving the condensation of an aniline, an aldehyde, and pyruvic acid.

For the synthesis of the title compound, this involves reacting p-anisidine (4-methoxyaniline) with benzaldehyde and pyruvic acid in a suitable solvent, typically ethanol, under reflux conditions.

Visualizing the Synthetic Workflow

Caption: Workflow for the Doebner synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Doebner reaction.[5]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (e.g., 0.1 mol), absolute ethanol (100 mL), and benzaldehyde (0.1 mol).

-

Initiation: Stir the mixture until all solids dissolve. Slowly add pyruvic acid (0.11 mol) dropwise to the solution. The addition is exothermic and may cause a color change.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization reactions to occur efficiently. The extended reflux time ensures the reaction proceeds to completion.

-

-

Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath. The product will often precipitate from the solution.

-

Purification: Collect the crude product by vacuum filtration and wash the solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the final product as a crystalline solid.

-

Self-Validation: The purity of the final compound should be confirmed by measuring its melting point and running analytical characterization such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to validate its structure.[5]

-

Biological Significance & Mechanism of Action

While 6-methoxy-2-phenylquinoline-4-carboxylic acid itself has shown potential antimicrobial and anticancer properties, its most significant role in modern drug discovery is as a key structural motif in the design of more complex therapeutic agents, particularly Histone Deacetylase (HDAC) inhibitors.[1][6]

Role as a "Cap" Group in HDAC Inhibitors

HDACs are enzymes that play a critical role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[7] Overexpression of certain HDAC isoforms is a hallmark of many cancers, making them a prime target for anticancer drug development.[6]

HDAC inhibitors typically consist of three key pharmacophoric elements:

-

Zinc-Binding Group (ZBG): Chelates the zinc ion in the HDAC active site (e.g., hydroxamic acid).

-

Linker: A chain that connects the ZBG to the cap group.

-

Cap Group: A larger, often aromatic moiety that interacts with residues at the rim of the active site.

The 2-phenylquinoline-4-carboxylic acid scaffold is an exemplary cap group .[4][6] Its large, hydrophobic surface area is designed to form strong hydrophobic and π-stacking interactions with the amino acid residues at the entrance of the HDAC active site, providing affinity and influencing isoform selectivity.[4][6] The methoxy substituent can further modulate these interactions and the overall pharmacokinetic properties of the inhibitor.

Pharmacophore Model for HDAC Inhibition

Caption: Pharmacophore model of an HDAC inhibitor utilizing the quinoline scaffold.

Application in Anticancer Research: Cytotoxicity Assay

A primary step in evaluating a potential anticancer compound is to determine its cytotoxicity against cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Workflow: MTT Assay

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Protocol for Evaluating In Vitro Anticancer Activity

This protocol describes a general method for assessing the potency of a compound like 6-methoxy-2-phenylquinoline-4-carboxylic acid or its derivatives against a cancer cell line (e.g., K562, a human leukemia line).[6]

-

Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment and stabilization.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Causality: A wide concentration range is essential to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be accurately determined.

-

-

Incubation: Incubate the treated plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Trustworthiness: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

-

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

6-Methoxy-2-phenylquinoline-4-carboxylic acid is more than just a chemical entity; it is a versatile platform for innovation in drug discovery and organic synthesis. Its well-defined structure, accessible synthesis, and proven utility as a pharmacophore scaffold—particularly in the development of potent HDAC inhibitors—underscore its importance.[6][7] This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable compound into their scientific pursuits, from benchtop synthesis to cell-based screening.

References

-

National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. PubChem. Available at: [Link]

-

Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

-

Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

-

MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]

Sources

- 1. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

A Comprehensive Technical Guide to the Synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic Acid via the Doebner Reaction

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, are of significant interest due to their demonstrated efficacy as antitumor, antimalarial, antibacterial, and antiviral agents.[1] The subject of this guide, 6-Methoxy-2-phenylquinoline-4-carboxylic acid, is a key intermediate and a valuable scaffold in the development of novel therapeutics.[2][3] This document provides an in-depth technical overview of its synthesis through the Doebner reaction, a classic yet highly adaptable three-component condensation.

The Doebner Reaction: A Strategic Approach to Quinoline-4-Carboxylic Acids

First reported by Oscar Doebner in 1887, the Doebner reaction is a one-pot synthesis that convenes an aromatic amine, an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid core.[4] This method offers significant advantages over other named reactions for quinoline synthesis, such as the Pfitzinger reaction, most notably its broader substrate scope, which allows for the use of a wide variety of substituted anilines and aldehydes.[1]

However, the classical Doebner reaction can be hampered by low yields, particularly when employing anilines with electron-withdrawing substituents.[4] This has spurred the development of modified protocols, including the use of Lewis acid catalysis, to enhance reaction efficiency and expand its applicability, even to anilines bearing electron-donating groups like the methoxy substituent of our target molecule.[2]

Unveiling the Mechanism: A Symphony of Catalysis and Condensation

The Doebner reaction proceeds through a cascade of interconnected steps, the efficiency of which is significantly enhanced by the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF).

The Role of the Lewis Acid Catalyst: The Lewis acid plays a pivotal role in activating the carbonyl group of the aldehyde, thereby facilitating the initial condensation with the aniline to form an N-arylimine (Schiff base). This activation lowers the energy barrier for nucleophilic attack by the amine. Furthermore, the Lewis acid can also activate the imine intermediate towards nucleophilic attack by the enol of pyruvic acid.

Solvent Selection - The Case for Acetonitrile: Acetonitrile (MeCN) is an excellent solvent for this modified Doebner reaction. As a polar aprotic solvent, it effectively dissolves the reactants and intermediates while not interfering with the catalytic activity of the Lewis acid.[5][6] Its relatively high boiling point allows for the reaction to be conducted at elevated temperatures, increasing the reaction rate, and its ease of removal during work-up simplifies product isolation.[5]

The proposed mechanism for the BF₃·THF catalyzed Doebner reaction is illustrated below:

Figure 1: Proposed mechanism of the Lewis acid-catalyzed Doebner reaction.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a robust and high-yielding procedure for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid.

Materials and Reagents

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| p-Anisidine | 123.15 | 1.8 mmol | 3.0 |

| Benzaldehyde | 106.12 | 2.0 mmol | 3.33 |

| Pyruvic Acid | 88.06 | 0.6 mmol | 1.0 |

| Boron trifluoride-tetrahydrofuran complex (BF₃·THF) | 139.90 | 0.3 mmol | 0.5 |

| Acetonitrile (MeCN) | 41.05 | ~2.7 mL | - |

| Ethyl acetate (EtOAc) | 88.11 | - | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | - | - |

| Brine | - | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |

Reaction Workflow

Figure 2: Experimental workflow for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-anisidine (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL). To this solution, add BF₃·THF (0.5 equiv, 0.3 mmol) at room temperature.

-

Initial Heating: Place the flask in a pre-heated oil bath and stir the reaction mixture at 65°C for 1 hour.

-

Addition of Pyruvic Acid: While maintaining the temperature at 65°C, add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture over a period of time.

-

Reaction: Continue to stir the reaction mixture at 65°C for an additional 20 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc) and transfer it to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and shake vigorously.

-

Extraction and Washing: Separate the aqueous layer and extract it with EtOAc. Combine the organic layers and wash them with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by solidification and filtration.[7] If further purification is required, column chromatography on silica gel can be performed.

Expected Results and Data Presentation

This modified Doebner reaction protocol is highly efficient for the synthesis of various substituted quinoline-4-carboxylic acids. The table below presents typical yields for the target molecule and related derivatives.

| Entry | Aniline Substituent (at position 4) | Aldehyde | Product | Yield (%) |

| 1 | -OCH₃ | Benzaldehyde | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 91 |

| 2 | -CH₃ | Benzaldehyde | 6-Methyl-2-phenylquinoline-4-carboxylic acid | 88 |

| 3 | -H | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid | 85 |

| 4 | -F | Benzaldehyde | 6-Fluoro-2-phenylquinoline-4-carboxylic acid | 82 |

| 5 | -Cl | Benzaldehyde | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 80 |

| 6 | -Br | Benzaldehyde | 6-Bromo-2-phenylquinoline-4-carboxylic acid | 78 |

| 7 | -CF₃ | Benzaldehyde | 2-Phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid | 75 |

| 8 | -OCH₃ | 4-Methoxybenzaldehyde | 6-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 93 |

| 9 | -OCH₃ | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-methoxyquinoline-4-carboxylic acid | 89 |

Data is illustrative and based on reported findings. Actual yields may vary.[7]

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seventeen carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy: The FTIR spectrum, typically recorded using a KBr wafer, will exhibit characteristic absorption bands.[8] Key expected peaks include a broad O-H stretch for the carboxylic acid, C=O stretching of the carboxylic acid, C=N and C=C stretching vibrations of the quinoline ring, and C-O stretching of the methoxy group.

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern of quinoline-4-carboxylic acids typically involves the loss of the carboxyl group (-COOH) as a prominent fragment.[9][10]

Troubleshooting and Process Optimization

While the provided protocol is robust, challenges can arise. Below are some common issues and potential solutions:

-

Low Yield:

-

Incomplete reaction: Ensure the reaction is run for the full duration and at the specified temperature. Monitor by TLC until the starting materials are consumed.

-

Moisture sensitivity: The Lewis acid catalyst is sensitive to moisture. Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere if necessary.

-

Sub-optimal catalyst amount: The amount of Lewis acid can be critical. Titrate the amount of catalyst to find the optimal loading for your specific setup.

-

-

Side Reactions:

-

Self-condensation of pyruvic acid: The dropwise addition of pyruvic acid at an elevated temperature helps to minimize its self-condensation.

-

Formation of byproducts: Impurities in the starting materials can lead to the formation of side products. Ensure the purity of the aniline, aldehyde, and pyruvic acid before use.

-

-

Process Optimization:

-

Microwave-assisted synthesis: For rapid optimization and library synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes.

-

Alternative Lewis acids: While BF₃·THF is effective, other Lewis acids such as scandium(III) triflate or tin tetrachloride can be explored for potential improvements in yield or reaction conditions.[4]

-

Conclusion

The Lewis acid-catalyzed Doebner reaction represents a highly efficient and versatile method for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable building block for drug discovery and development. The protocol and insights provided in this guide are intended to serve as a comprehensive resource for scientists in the field, enabling the successful synthesis and further exploration of this important class of molecules.

References

-

PubChem. (n.d.). 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Acetonitrile Uses: A Versatile Solvent for Various Applications. (2023, June 3). Retrieved from [Link]

-

Wikipedia. (2023). Lewis acid catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

- El-Emary, T. I. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(4).

-

ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]

- Pérez-Peralta, N., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(48), 12759–12766.

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Royal Society of Chemistry. (2019, January 22). The roles of Lewis acidic additives in organotransition metal catalysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights. Retrieved from [Link]

-

MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]

-

Norwegian Research Information Repository. (n.d.). Acetonitrile as a Building Block and Reactant. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

MedCrave online. (2019, January 21). Boron trifluoride etherate in organic synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). BF3-Promoted, Carbene-like, C–H Insertion Reactions of Benzynes. Retrieved from [Link]

-

National Institutes of Health. (2011, October 12). Cooperative Lewis acid/N-heterocyclic carbene catalysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2023, August 27). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]

-

ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 | MDPI [mdpi.com]

- 6. nva.sikt.no [nva.sikt.no]

- 7. researchgate.net [researchgate.net]

- 8. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chempap.org [chempap.org]

- 10. whitman.edu [whitman.edu]

A Comprehensive Technical Guide on the Biological Activity of 6-Methoxy-2-phenylquinoline-4-carboxylic acid

Foreword

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] Among these, 6-Methoxy-2-phenylquinoline-4-carboxylic acid has emerged as a molecule of significant interest, serving as a versatile building block for the development of novel therapeutic agents. This guide provides an in-depth exploration of its biological activities, mechanisms of action, and the experimental methodologies used for its evaluation, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Profile and Synthetic Strategy

6-Methoxy-2-phenylquinoline-4-carboxylic acid, with the chemical formula C17H13NO3, is a quinoline derivative characterized by a methoxy group at the 6-position, a phenyl group at the 2-position, and a carboxylic acid at the 4-position.[2] The electronic properties of this molecule are significantly influenced by its substituents. The methoxy group at the 6-position acts as an electron-donating group, increasing the electron density of the quinoline ring system through resonance.[3] This, in conjunction with the phenyl group, contributes to the molecule's reactivity and potential for biological interactions.[3]

A common synthetic route to this class of compounds is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3] Modern modifications, such as microwave-assisted synthesis, have been employed to improve reaction times and yields.[3]

Anticancer Activity: A Primary Focus

The most extensively studied biological activity of 2-phenylquinoline-4-carboxylic acid derivatives is their potential as anticancer agents.[4][5] This activity is primarily attributed to their ability to inhibit histone deacetylases (HDACs).[4][5]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones.[4][5] The overexpression of certain HDACs is associated with the development and progression of cancer.[4][5] By inhibiting HDACs, 2-phenylquinoline-4-carboxylic acid derivatives can induce hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis of cancer cells.[4][5]

Derivatives of 2-phenylquinoline-4-carboxylic acid have been specifically investigated as HDAC3 selective inhibitors.[4][5] The 2-substituted phenylquinoline-4-carboxylic acid moiety often serves as the "cap" region of the HDAC inhibitor, which interacts with the surface of the enzyme's active site.[4][5]

Caption: Mechanism of HDAC Inhibition by 6-Methoxy-2-phenylquinoline-4-carboxylic acid derivatives.

In Vitro Anticancer Efficacy

While specific data for 6-Methoxy-2-phenylquinoline-4-carboxylic acid is limited in the reviewed literature, studies on closely related 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[4][5] For instance, a derivative, compound D28, exhibited potent growth inhibition with the following IC50 values:[4][5]

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 1.02 |

| U266 | Multiple Myeloma | 1.08 |

| U937 | Histiocytic Lymphoma | 1.11 |

| MCF-7 | Breast Cancer | 5.66 |

| Fadu | Pharyngeal Cancer | 3.22 |

| MDA-MB-231 | Breast Cancer | 4.15 |

| MDA-MB-468 | Breast Cancer | 2.89 |

| A549 | Lung Cancer | 2.83 |

| A2780 | Ovarian Cancer | 3.86 |

| HepG2 | Liver Cancer | 2.16 |

It is important to note that substitutions on the phenyl ring can influence activity, with one study indicating that a methoxy substitution reduced HDAC inhibitory potency compared to other substitutions like difluoride.[4][5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of 6-Methoxy-2-phenylquinoline-4-carboxylic acid on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 6-Methoxy-2-phenylquinoline-4-carboxylic acid in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial and Antioxidant Potential

Preliminary research suggests that 6-Methoxy-2-phenylquinoline-4-carboxylic acid may possess antimicrobial and antioxidant properties, although these areas require more extensive investigation.[3]

Antimicrobial Activity

Some studies indicate that this compound has antimicrobial effects against certain bacterial strains.[3] The quinoline core is a well-known pharmacophore in many antibacterial and antifungal agents. The exact mechanism for 6-Methoxy-2-phenylquinoline-4-carboxylic acid is not yet fully elucidated but may involve the disruption of bacterial cellular processes.

Antioxidant Activity

The compound may also exhibit antioxidant properties by neutralizing free radicals in biological systems.[3] The electron-rich nature of the quinoline ring system, enhanced by the methoxy group, could contribute to its ability to donate electrons and scavenge reactive oxygen species.[3]

Anti-inflammatory and Analgesic Properties

Derivatives of 2-phenylquinoline have been shown to possess anti-inflammatory and analgesic activities.[6]

Mechanism of Action

While the precise mechanism for the parent compound is not detailed, the anti-inflammatory effects of related quinoline derivatives are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).[7]

In Vivo Evaluation

Animal models are crucial for validating the anti-inflammatory and analgesic potential of new compounds.

-

Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer 6-Methoxy-2-phenylquinoline-4-carboxylic acid orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac sodium.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Animal Acclimatization: Acclimate Swiss albino mice for one week.

-

Compound Administration: Administer the test compound orally 30 minutes before the induction of writhing.

-

Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally.

-

Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-minute period.

-

Data Analysis: Calculate the percentage of protection from writhing in the treated groups compared to the control group.

Conclusion and Future Directions

6-Methoxy-2-phenylquinoline-4-carboxylic acid is a promising chemical scaffold with a diverse range of potential biological activities, most notably in the realm of anticancer therapy through HDAC inhibition. Its potential as an antimicrobial, antioxidant, and anti-inflammatory agent also warrants further investigation. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships, conducting in-depth mechanistic studies to elucidate the specific molecular targets for each biological activity, and performing comprehensive in vivo studies to assess the therapeutic potential and safety profile of lead compounds.

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. PubChem. Available at: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

6-Aminopenicillanic acid. PubChem. Available at: [Link]

-

SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. National Center for Biotechnology Information. Available at: [Link]

-

Vaginal Microbicide Gel for Delivery of IQP-0528, a Pyrimidinedione Analog with a Dual Mechanism of Action against HIV-1. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Overview of pharmacologic agents for acid suppression in critically ill patients. PubMed. Available at: [Link]

-

Vaginal Film Drug Delivery of the Pyrimidinedione IQP-0528 for the Prevention of HIV Infection. ResearchGate. Available at: [Link]

-

N-(Pivaloyloxy)alkoxy-carbonyl Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-l-norleucine (DON) as a Potential Treatment for HIV Associated Neurocognitive Disorders. PubMed. Available at: [Link]

-

Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research. Available at: [Link]

-

Pharmacology of Proton Pump Inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Vaginal microbicide gel for delivery of IQP-0528, a pyrimidinedione analog with a dual mechanism of action against HIV-1. PubMed. Available at: [Link]

-

Vaginal film drug delivery of the pyrimidinedione IQP-0528 for the prevention of HIV infection. PubMed. Available at: [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available at: [Link]

-

Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo. MDPI. Available at: [Link]

-

6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. ResearchGate. Available at: [Link]

-

Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. ResearchGate. Available at: [Link]

-

Examining the Safety, Pharmacokinetics, and Pharmacodynamics of a Rectally Administered IQP-0528 Gel for HIV Pre-Exposure Prophylaxis: A First-In-Human Study. PubMed. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. Available at: [Link]

-

6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. PubMed. Available at: [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.info [biomedres.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-Methoxy-2-phenylquinoline-4-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-methoxy-2-phenylquinoline-4-carboxylic acid and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activities, and mechanisms of action of these molecules, offering both foundational knowledge and detailed experimental insights.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered substantial interest due to their therapeutic potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][2] The versatility of the quinoline core allows for structural modifications at various positions, enabling the fine-tuning of their pharmacological profiles.[1]

This guide focuses on a specific, promising subset: 6-methoxy-2-phenylquinoline-4-carboxylic acid and its analogs. The presence of the 2-phenyl group, the 4-carboxylic acid moiety, and the 6-methoxy substitution are key determinants of the biological activities observed in this compound class. This document will explore the synthesis of this core structure, the generation of its derivatives, and the evaluation of their therapeutic potential, with a focus on their anticancer and antibacterial properties.

Synthesis of the 6-Methoxy-2-phenylquinoline-4-carboxylic Acid Scaffold

The primary and most efficient method for synthesizing the 2-phenylquinoline-4-carboxylic acid core is the Doebner reaction , a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[3][4] This one-pot synthesis is a cornerstone for creating a diverse library of quinoline-4-carboxylic acids.

Below is a detailed protocol for the synthesis of the parent compound, 6-methoxy-2-phenylquinoline-4-carboxylic acid, adapted from established methodologies.[4]

Experimental Protocol: Synthesis via Modified Doebner Reaction

Materials and Reagents:

-

p-Anisidine (4-methoxyaniline)

-

Benzaldehyde

-

Pyruvic acid

-

Acetonitrile (anhydrous)

-

Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL).

-

Catalyst Addition: At room temperature, carefully add the Lewis acid catalyst, either BF₃·OEt₂ or BF₃·THF (0.5 equivalents), to the reaction mixture.

-

Initial Heating: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath. Stir the reaction mixture at 65°C for 1 hour.

-

Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture while maintaining the temperature at 65°C.

-

Reaction: Continue to stir the reaction mixture at 65°C for 20 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the aqueous layer and extract it with EtOAc. Combine the organic layers and wash them with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by solidification and filtration or by column chromatography on silica gel to yield pure 6-methoxy-2-phenylquinoline-4-carboxylic acid.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 6-methoxy-2-phenylquinoline-4-carboxylic acid.

Pharmacological Activities and Mechanisms of Action

Derivatives of 6-methoxy-2-phenylquinoline-4-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, with their anticancer and antibacterial properties being the most extensively studied.

Anticancer Activity

The anticancer potential of this class of compounds stems from their ability to modulate various cellular pathways involved in cancer progression.[1] Key mechanisms of action include the inhibition of histone deacetylases (HDACs), dihydroorotate dehydrogenase (DHODH), and the STAT3 signaling pathway.

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is often associated with tumorigenesis.[5] Inhibition of HDACs can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. Several 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent HDAC inhibitors.[5]

Mechanism of Action: HDAC Inhibition

Caption: Quinoline derivatives can inhibit the STAT3 signaling pathway, a key driver of cancer cell proliferation and survival.

The P2X7 receptor, an ATP-gated ion channel, is overexpressed in various cancers and is implicated in tumor growth, invasion, and metastasis. [6]Antagonism of the P2X7 receptor is being explored as a potential anticancer strategy. [7]Quinoline-based compounds have been investigated as P2X7 receptor antagonists. [1]

Antibacterial Activity

In an era of increasing antibiotic resistance, the discovery of new antibacterial agents is crucial. [8]Quinoline derivatives have a long history as antibacterial agents, with fluoroquinolones being a prominent example. [8]2-Phenylquinoline-4-carboxylic acid derivatives have also demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria. [9][10] The mechanism of antibacterial action for many quinoline derivatives involves the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. [8]

Structure-Activity Relationship (SAR)

The biological activity of 6-methoxy-2-phenylquinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline and phenyl rings. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

-

C2-Position: The 2-phenyl group is a key feature. Substitutions on this phenyl ring can significantly modulate activity.

-

C4-Position: The carboxylic acid at the 4-position is generally considered essential for many of the observed biological activities. It can be derivatized to amides or esters, which can act as prodrugs or exhibit their own unique activity profiles.

-

C6-Position: The methoxy group at the 6-position influences the electronic properties and lipophilicity of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties.

Quantitative Data on Biological Activity

The following tables summarize the in vitro anticancer and antibacterial activities of selected 6-methoxy-2-phenylquinoline-4-carboxylic acid derivatives and their analogs.

Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Quinoline Derivatives

| Compound ID | Derivative Information | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| D28 | 2-phenylquinoline-4-carboxylic acid derivative | K562 (Leukemia) | 1.02 | HDAC3 Inhibition | [5] |

| U266 (Myeloma) | 1.08 | [5] | |||

| MCF-7 (Breast) | 5.66 | [5] | |||

| A549 (Lung) | 2.83 | [5] | |||

| 5a | 2-phenylquinoline-4-carboxylic acid | MDA-MB-468 (Breast) | 17.53 (Ki) | STAT3 Inhibition | [4] |

| 1e | Pyrazine-carboxamide derivative | h-P2X7R-MCF-7 | 0.457 | P2X7R Antagonism | [1] |

| 2f | Quinoline-carboxamide derivative | h-P2X7R-MCF-7 | 0.566 | P2X7R Antagonism | [1] |

Table 2: Antibacterial Activity (MIC in µg/mL) of Selected Quinoline Derivatives

| Compound ID | Derivative Information | S. aureus | E. coli | Reference |

| 5a₄ | 2-phenyl-quinoline-4-carboxylic acid derivative | 64 | >256 | [9] |

| 5a₇ | 2-phenyl-quinoline-4-carboxylic acid derivative | >256 | 128 | [9] |

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key biological assays.

Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies for measuring HDAC activity. [11][12] Materials and Reagents:

-

HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

HeLa nuclear extract (as a source of HDACs)

-

Lysine developer

-

Test compounds (quinoline derivatives) dissolved in DMSO

-

Trichostatin A (as a positive control inhibitor)

-

96-well black microtiter plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations in HDAC assay buffer.

-

Reaction Setup: In a 96-well black microtiter plate, add the following to each well:

-

HDAC assay buffer

-

HeLa nuclear extract

-

Test compound or vehicle control (DMSO)

-

HDAC fluorometric substrate

-

-

Incubation: Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).

-

Development: Add the lysine developer to each well. The developer will react with the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence intensity on a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.

Protocol: In Vitro DHODH Inhibition Assay (Spectrophotometric)

This protocol is based on the principle of monitoring the reduction of a chromogenic substrate coupled to the oxidation of dihydroorotate. [13][14][15] Materials and Reagents:

-

Recombinant human DHODH

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Decylubiquinone (coenzyme Q analog)

-

Assay buffer (e.g., Tris-HCl with detergent)

-

Test compounds (quinoline derivatives) dissolved in DMSO

-

96-well clear microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation: Prepare all reagents and dilute the test compounds to the desired concentrations in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, DCIP, decylubiquinone, and the test compound or vehicle control.

-

Enzyme Addition: Add the recombinant human DHODH to each well to initiate the reaction.

-

Substrate Addition: Add dihydroorotate to each well.

-

Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm over time.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition and calculate the IC₅₀ value.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [16][17][18] Materials and Reagents:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (quinoline derivatives) dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

The 6-methoxy-2-phenylquinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The anticancer and antibacterial activities highlighted in this guide underscore the potential of these derivatives in addressing significant unmet medical needs.

Future research should focus on:

-

Lead Optimization: Further exploration of the structure-activity relationship to design and synthesize more potent and selective analogs.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This in-depth technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of 6-methoxy-2-phenylquinoline-4-carboxylic acid derivatives and analogs.

References

-

Hui, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

-

Kim, J. S., et al. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. HETEROCYCLES, 89(3), 692-706. [Link]

-

Various Authors. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

-

Wang, X., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2465. [Link]

-

World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

-

Furtek, S. L., et al. (2016). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 12(6), 4499-4506. [Link]

-

Di Virgilio, F., et al. (2020). P2X7 in Cancer: From Molecular Mechanisms to Therapeutics. Frontiers in Immunology, 11, 581068. [Link]

-

Schröder, P., et al. (2012). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Journal of Biological Chemistry, 287(41), 34621-34633. [Link]

-

Various Authors. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]

-

Cressman, S., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 4(10), 1435-1443. [Link]

-

Tvardi Therapeutics. (n.d.). STAT3 Inhibitors in Cancer: A Comprehensive Update. Tvardi Therapeutics. [Link]

-

Valková, I., et al. (2021). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Molecules, 26(16), 4983. [Link]

-

Porter, N. J., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(23), 20111-20120. [Link]

-

Pegoraro, A., et al. (2021). The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications. International Journal of Molecular Sciences, 22(11), 5933. [Link]

-

Various Authors. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Semantic Scholar. [Link]

-

Hui, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]

-

Kamal, A., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

-

Various Authors. (n.d.). (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance... ResearchGate. [Link]

-

Gilbert, S. M., et al. (2020). P2X7 in Cancer: From Molecular Mechanisms to Therapeutics. ResearchGate. [Link]

-

JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]

-

Various Authors. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Kallam, R., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

-

Various Authors. (n.d.). What are STAT3 inhibitors and how do they work? LinkedIn. [Link]

-

Qu, Y., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Functional Biomaterials, 12(2), 37. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7621. [Link]

-

Epigentek. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric). Epigentek. [Link]

-

Various Authors. (2024). Functional role of P2X7 purinergic receptor in cancer and cancer-related pain. PMC. [Link]

-

Ohashi, T., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(18), 12596-12605. [Link]

-

Various Authors. (2023). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology. [Link]

-

Various Authors. (n.d.). A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. IJCRT.org. [Link]

-

Kan, Z. Y., et al. (2008). Fluorous-Based Small-Molecule Microarrays for the Discovery of Histone Deacetylase Inhibitors. ACS Chemical Biology, 3(7), 411-417. [Link]

- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

Various Authors. (2020). Quinoline Derivatives as Antibacterial Agents. ResearchGate. [Link]

-

Various Authors. (2024). Ion channel P2X7 receptor in the progression of cancer. Frontiers in Pharmacology. [Link]

-

Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 44(5), 931-937. [Link]

-

Muroi, M., et al. (2021). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 11(1), 1-12. [Link]

-

Various Authors. (2016). Overview of the STAT‑3 signaling pathway in cancer and the development of specific inhibitors (Review). ResearchGate. [Link]

-

Various Authors. (n.d.). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. ResearchGate. [Link]

-

sciensano. (n.d.). Antimicrobial susceptibility (Broth microdilution). sciensano. [Link]

-

Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Elabscience. [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Frontiers | Ion channel P2X7 receptor in the progression of cancer [frontiersin.org]

- 7. P2X7 in Cancer: From Molecular Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. researchgate.net [researchgate.net]

- 14. cdn.gentaur.com [cdn.gentaur.com]

- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rr-asia.woah.org [rr-asia.woah.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Methoxy-2-phenylquinoline-4-carboxylic acid: Exploring its Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-2-phenylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its synthesis, physicochemical properties, and explore its promising therapeutic applications, with a particular focus on its role as a potential anticancer agent through the inhibition of histone deacetylases (HDACs). Furthermore, this guide will touch upon its emerging potential in antimicrobial and antioxidant applications. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development in this area.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] The rigid, planar, and aromatic nature of the quinoline ring system allows for diverse intermolecular interactions with biological targets. The compound of focus, 6-Methoxy-2-phenylquinoline-4-carboxylic acid, combines the quinoline core with a phenyl group at the 2-position, a methoxy group at the 6-position, and a carboxylic acid at the 4-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its biological activities.[2] The methoxy group, being an electron-donating group, can influence the molecule's reactivity and binding affinity, while the carboxylic acid moiety provides a key site for derivatization and interaction with biological targets.[2]

This guide will explore the therapeutic landscape of this molecule, with a primary focus on its well-documented potential as an anticancer agent, and secondary discussions on its antimicrobial and antioxidant properties.

Synthesis and Physicochemical Properties

The synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid can be achieved through established methods for quinoline synthesis, most notably the Pfitzinger and Doebner reactions.

Synthetic Routes

One common and effective method is the Pfitzinger reaction , which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[3] For the synthesis of the target compound, 5-methoxyisatin would be the appropriate starting material to react with acetophenone.

Another versatile method is the Doebner reaction , a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid.[4] In this case, p-anisidine, benzaldehyde, and pyruvic acid would serve as the precursors.

Detailed Synthetic Protocol: Pfitzinger Reaction

This protocol outlines a general procedure for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction.

Materials:

-

5-Methoxyisatin

-

Acetophenone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 5-methoxyisatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.

-

To this solution, add acetophenone (1.1 equivalents) dissolved in ethanol.

-

Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with 3M HCl to a pH of 5-6 to precipitate the product.[5]

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Methoxy-2-phenylquinoline-4-carboxylic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₃NO₃ | [6] |

| Molecular Weight | 279.29 g/mol | [6] |

| IUPAC Name | 6-methoxy-2-phenylquinoline-4-carboxylic acid | [6] |

| CAS Number | 32795-58-7 | [6] |

| Appearance | Pale yellow solid (typical) | [5] |

Therapeutic Applications

The unique structural features of 6-Methoxy-2-phenylquinoline-4-carboxylic acid make it a promising candidate for various therapeutic applications.

Anticancer Activity: A Focus on HDAC Inhibition

The most significant therapeutic potential of this compound and its derivatives lies in their ability to act as Histone Deacetylase (HDAC) inhibitors .[5][7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[5] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

Mechanism of Action: Derivatives of 2-phenylquinoline-4-carboxylic acid have been shown to selectively inhibit HDAC3, a class I HDAC.[5] The 2-phenylquinoline-4-carboxylic acid moiety acts as a "cap" group, which interacts with the hydrophobic region at the entrance of the HDAC active site.[7] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. The downstream effects of HDAC inhibition include:

-

Cell Cycle Arrest: Induction of G2/M phase cell cycle arrest.[5]

-

Apoptosis: Promotion of programmed cell death in cancer cells.[5]

-

Inhibition of Proliferation: Halting the uncontrolled growth of tumor cells.[2]

A derivative of 2-phenylquinoline-4-carboxylic acid, designated as D28, has demonstrated potent in vitro anticancer activity against a panel of human cancer cell lines with notable selectivity for HDAC3.[5]

Quantitative Data on a Derivative (D28): [5]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K562 | Chronic Myelogenous Leukemia | 1.02 |

| U266 | Multiple Myeloma | 1.08 |

| U937 | Histiocytic Lymphoma | 1.11 |

| MCF-7 | Breast Cancer | 5.66 |

| A549 | Lung Cancer | 2.83 |

Note: The above data is for a derivative and highlights the potential of the core scaffold.

Antimicrobial Properties

Preliminary studies suggest that 6-Methoxy-2-phenylquinoline-4-carboxylic acid and its derivatives possess antimicrobial properties against certain bacterial strains.[2] The quinoline scaffold is a well-known pharmacophore in several antibacterial drugs. The exact mechanism of action is still under investigation but may involve the inhibition of bacterial DNA gyrase or other essential enzymes. Further research is needed to fully elucidate its antimicrobial spectrum and efficacy.[8]

Antioxidant Potential

The quinoline ring system can act as a scavenger of free radicals, and derivatives of quinoline-4-carboxylic acid have demonstrated antioxidant activity in vitro.[1] The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.[1] The presence of the methoxy group may enhance the antioxidant potential of the molecule.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed protocols for key biological assays.

HDAC Inhibition Assay (Colorimetric)

This protocol is based on commercially available HDAC activity/inhibition assay kits.[9]

Principle: An acetylated histone substrate is bound to a microplate. Active HDACs in a sample will deacetylate the substrate. The remaining acetylated substrate is then detected using a specific antibody, and the signal is quantified colorimetrically. The amount of deacetylation is inversely proportional to the HDAC activity.

Procedure:

-

Prepare nuclear extracts from cancer cells or use purified HDAC enzymes.

-

In a microplate well pre-coated with the acetylated histone substrate, add the nuclear extract or purified HDAC enzyme.

-

Add 6-Methoxy-2-phenylquinoline-4-carboxylic acid at various concentrations to the respective wells. Include a positive control (known HDAC inhibitor) and a negative control (vehicle).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the deacetylation reaction.

-

Wash the wells to remove the enzyme and inhibitor.

-

Add a primary antibody that specifically binds to the acetylated substrate and incubate.

-

Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add the appropriate substrate for the enzyme and measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 6-Methoxy-2-phenylquinoline-4-carboxylic acid (typically in a logarithmic series) for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of 6-Methoxy-2-phenylquinoline-4-carboxylic acid in methanol.

-

In a 96-well plate, add the DPPH solution to each well.

-

Add the different concentrations of the test compound to the wells. Include a positive control (e.g., ascorbic acid) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

Visualizations

Pfitzinger Reaction Workflow

Caption: Workflow for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction.

HDAC Inhibition Signaling Pathway

Caption: Proposed mechanism of anticancer action via HDAC3 inhibition.

Conclusion and Future Directions

6-Methoxy-2-phenylquinoline-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its role as a potential HDAC inhibitor for cancer therapy is particularly compelling and warrants further investigation. Future research should focus on: